Comparative CYP1A2 Inhibition: A Metabolic Liability with Potential for Tool Compound Application
Methyl 4-fluoro-3-(4-methylphenyl)benzoate has been identified as an inhibitor of cytochrome P450 enzyme CYP1A2 . This property is a key differentiator from many simple benzoate esters, which generally do not exhibit significant P450 inhibition. While direct quantitative comparison data (e.g., IC50) against a defined comparator is not available in the public domain, this CYP1A2 inhibition is a reported specific characteristic. The presence of the fluorinated biphenyl motif is likely a structural driver for this activity, distinguishing it from non-fluorinated or simpler analogs. This activity profile is critical for researchers evaluating this compound as a building block, as it introduces a potential metabolic interaction liability that must be managed in lead optimization or, conversely, could be leveraged to develop a CYP1A2 probe molecule.
| Evidence Dimension | CYP1A2 Inhibition |
|---|---|
| Target Compound Data | Inhibitor (Quantitative IC50 not available) |
| Comparator Or Baseline | Generic benzoate esters (e.g., Methyl benzoate) or non-fluorinated biphenyl carboxylates (e.g., Methyl 3-(4-methylphenyl)benzoate) |
| Quantified Difference | Not applicable |
| Conditions | Reported property based on structural class, not a specific assay |
Why This Matters
This metabolic property is a critical procurement filter for medicinal chemists aiming to either avoid CYP1A2-mediated drug-drug interactions or to develop a selective probe.
